2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a thiophen-2-yl group, and an acetamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would be influenced by factors such as the electron density around its various atoms, the stability of the molecule, and steric effects .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thieno[3,2-d]pyrimidine derivatives and related compounds involves complex chemical processes aimed at producing molecules with potential biological activities. For example, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight the chemical versatility and potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives. These studies often involve structural-activity relationship (SAR) investigations to identify potent compounds with improved drug-like properties, such as solubility and biological activity against specific targets (Shukla et al., 2012).
Antitumor Activities
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their antitumor activities against various cancer cell lines. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and showed potent anticancer activity comparable to that of doxorubicin against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines (Hafez & El-Gazzar, 2017). These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives as novel antitumor agents.
Crystal Structure Analysis
Crystal structure analysis of thieno[3,2-d]pyrimidine derivatives provides insights into their molecular configurations, which is crucial for understanding their interactions with biological targets. The structural analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related compounds has revealed specific molecular conformations and hydrogen bonding patterns that may influence their biological activities (Subasri et al., 2016).
Antimicrobial and Antifungal Activities
Beyond antitumor applications, thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial and antifungal activities. The synthesis of novel compounds and their evaluation against bacterial and fungal isolates indicate the broad spectrum of biological activities possessed by these molecules (Wardkhan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S3/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-32-24-26-20-12-15-31-22(20)23(29)27(24)13-11-19-8-5-14-30-19/h2-8,12,14-15,17H,9-11,13,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWAVLWPOJKXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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